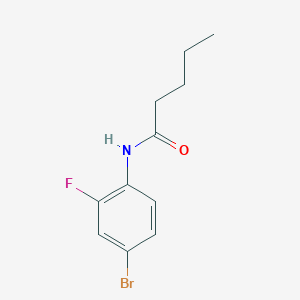

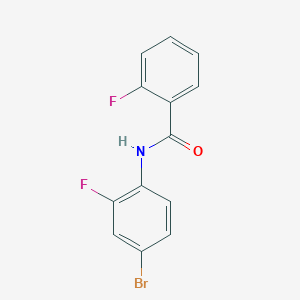

N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide, commonly known as BFA, is a chemical compound that belongs to the class of benzamide derivatives. BFA has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.

Wirkmechanismus

BFA exerts its inhibitory effect on ARF GTPases by binding to their guanine nucleotide exchange factors (GEFs), which are responsible for activating ARF GTPases. BFA binds to the catalytic site of GEFs and prevents the exchange of GDP for GTP, thereby inhibiting the activation of ARF GTPases. The inhibition of ARF GTPases by BFA leads to the disruption of membrane trafficking and vesicle transport, which results in the accumulation of Golgi membranes in the endoplasmic reticulum.

Biochemical and Physiological Effects:

BFA has been shown to have a broad range of biochemical and physiological effects on cells. BFA-induced inhibition of ARF GTPases leads to the accumulation of Golgi membranes in the endoplasmic reticulum, which results in the disruption of protein trafficking and secretion. BFA has also been shown to induce the redistribution of Golgi markers to the endoplasmic reticulum and the fragmentation of the Golgi complex. BFA-induced fragmentation of the Golgi complex has been linked to various cellular processes, including apoptosis, autophagy, and cell cycle arrest.

Vorteile Und Einschränkungen Für Laborexperimente

BFA has several advantages as a tool compound for scientific research. BFA is a potent and selective inhibitor of ARF GTPases, which makes it an excellent tool for investigating the role of ARF GTPases in various biological processes. BFA is also cell-permeable, which allows for its easy delivery into cells for experiments. However, BFA has some limitations as a tool compound. BFA has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. BFA is also unstable in aqueous solutions, which requires careful handling and storage.

Zukünftige Richtungen

BFA has several potential future directions for scientific research. BFA has been shown to have anticancer properties, and several studies have investigated its potential as a cancer therapeutic. BFA has also been shown to have antiviral properties, and its potential as an antiviral agent is being explored. Future research could focus on developing more potent and selective ARF GTPase inhibitors based on the structure of BFA. Additionally, the role of ARF GTPases in various cellular processes could be further investigated using BFA and other ARF GTPase inhibitors.

Synthesemethoden

BFA can be synthesized through a multistep synthetic procedure, which involves the reaction of 2-fluoro-4-bromoaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product, BFA. The synthesis of BFA is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

BFA has been extensively used in scientific research for its potential applications as a tool compound to investigate various biological processes. BFA has been shown to inhibit the function of ADP-ribosylation factor (ARF) GTPases, which are essential regulators of intracellular vesicle trafficking and membrane dynamics. BFA has been used to study the role of ARF GTPases in various cellular processes, including Golgi complex organization, endocytosis, and cytokinesis.

Eigenschaften

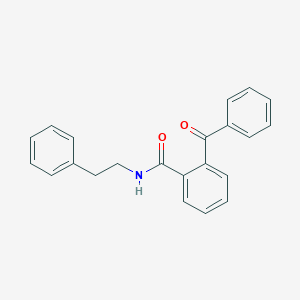

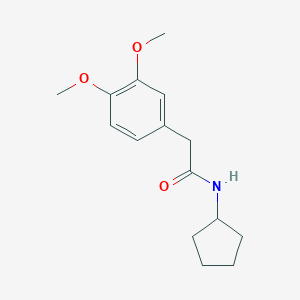

Molekularformel |

C13H8BrF2NO |

|---|---|

Molekulargewicht |

312.11 g/mol |

IUPAC-Name |

N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H8BrF2NO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18) |

InChI-Schlüssel |

WRGYNJRRWLTZGW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)